Noberastine
Overview
Description
Noberastine is a second-generation non-sedating antihistamine, known for its potent and specific peripheral antihistaminic activity. It is a furan derivative of nor-astemizole, an astemizole metabolite. This compound has a more rapid onset and shorter duration of action compared to astemizole, with peak antihistaminic activity observed approximately four hours after ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noberastine involves the formation of a furan ring and the attachment of a piperidylamino group. The detailed synthetic route and reaction conditions are proprietary and not widely published. it is known that the preparation involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Noberastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the furan ring or the piperidylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Noberastine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of antihistamines and their interactions with other molecules.
Biology: Investigated for its effects on histamine receptors and its potential role in modulating allergic responses.
Medicine: Explored for its therapeutic potential in treating allergic conditions such as rhinitis and asthma.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mechanism of Action
Noberastine exerts its effects by acting as a histamine H1 receptor antagonist. It binds to the H1 receptors on the surface of cells, preventing histamine from attaching and triggering allergic responses. This action helps reduce symptoms such as itching, swelling, and redness associated with allergic reactions. The molecular targets and pathways involved include the inhibition of histamine-induced signaling cascades, leading to decreased vascular permeability and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Noberastine is similar to other second-generation antihistamines, such as:
- Acrivastine
- Astemizole
- Cetirizine
- Ebastine
- Terfenadine
Uniqueness
Compared to these compounds, this compound has a more rapid onset and shorter duration of action. It also lacks central nervous system effects, making it a safer option for patients who need to avoid sedation. Additionally, this compound’s specific peripheral antihistaminic activity makes it highly effective in treating allergic conditions without causing significant side effects .
Properties
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIOQSAWKLOGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149317 | |
Record name | Noberastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110588-56-2, 111922-05-5 | |
Record name | Noberastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110588562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noberastine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111922055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noberastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOBERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HPD98OUWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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